

Meleagrine as a FabI Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: Meleagrine
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This technical guide provides an in-depth analysis of **meleagrine**'s role as an inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in the fatty acid synthesis II (FASII) pathway and a promising target for novel antibacterial agents. This document summarizes the quantitative inhibitory data, details the experimental protocols for its evaluation, and visualizes the underlying mechanisms and workflows.

Core Findings

Meleagrin, a natural product isolated from *Penicillium chrysogenum*, has been identified as a novel inhibitor of bacterial FabI.[1][2][3] It demonstrates selective inhibition of *Staphylococcus aureus* FabI over the FabK isoform found in *Streptococcus pneumoniae*.[1][2] Notably, **meleagrine** and its more active derivatives have been shown to directly bind to *S. aureus* FabI, inhibit intracellular fatty acid biosynthesis, and exhibit antibacterial activity.[1][3] An intriguing aspect of **meleagrine** is its apparent multi-target mechanism of action, as it also shows activity against bacteria that solely possess the FabK isoform, and no resistant mutants have been readily generated.[1][2][3]

Quantitative Inhibitory Data

The inhibitory potency of **meleagrine** and its derivatives against FabI has been quantified through various assays. The following tables summarize the key data points for easy comparison.

Table 1: Inhibitory Effects of **Meleagrine** and Its Derivatives against FabI and Bacterial Growth[4][5]

Compound	S. aureus FabI IC50 (μ M)	E. coli FabI IC50 (μ M)	S. pneumonia e FabK IC50 (μ M)	S. aureus RN4220 MIC (μ g/mL)	E. coli KCTC 1924 MIC (μ g/mL)
Meleagrin (1)	40.1	33.2	>200	32	64
Derivative 3	55.4	43.5	>200	32	128
Derivative 4	60.1	51.2	>200	64	128
Derivative 5	20.3	15.8	>200	8	32
Derivative 6	25.1	19.7	>200	16	32
Derivative 7	>200	>200	>200	>128	>128

Table 2: Kinetic Parameters of **Meleagrine** against S. aureus FabI[1]

Parameter	Value (μ M)	Inhibition Type
Ki (vs. t-o-NAC)	39.8	Mixed
Ki (vs. NADPH)	32.3	Mixed

Experimental Protocols

This section details the methodologies employed in the characterization of **meleagrine** as a FabI inhibitor.

FabI and FabK Enzyme Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH or NADPH during the FabI-catalyzed reduction of a substrate analog.[1][6][7]

Reagents and Buffers:

- *S. aureus* FabI Assay Buffer: 50 mM sodium acetate (pH 6.5)[1][2]
- *E. coli* FabI Assay Buffer: Not explicitly stated, but NADH is used as a cofactor instead of NADPH.[1][2]
- *S. pneumoniae* FabK Assay Buffer: 100 mM sodium acetate (pH 6.5), 2% glycerol, 200 mM NH4Cl[2]
- Substrate: 200 μ M trans-2-octenoyl N-acetylcysteamine (t-o-NAC thioester) for *S. aureus* FabI.[1][2] 50 μ M t-o-NAC thioester for *S. pneumoniae* FabK.[2]
- Cofactor: 200 μ M NADPH for *S. aureus* FabI; 200 μ M NADH for *E. coli* FabI and *S. pneumoniae* FabK.[1][2]
- Enzyme: 150 nM *S. aureus* FabI or *S. pneumoniae* FabK.[1][2]
- Test Compounds: Dissolved in DMSO.

Procedure:

- The reaction mixture containing buffer, substrate, and cofactor is prepared.
- Test compounds at various concentrations are added to the wells of a microtiter plate.
- The reaction is initiated by the addition of the FabI or FabK enzyme.
- The decrease in absorbance at 340 nm is monitored at 30°C.
- The percentage of inhibition is calculated relative to a control with no inhibitor.
- IC50 values are determined by fitting the data to a sigmoid equation.[2]

Fluorescence Quenching Assay

This assay is used to demonstrate the direct binding of **meleagrine** to FabI.[1]

Reagents and Buffers:

- Buffer: Phosphate-buffered saline (PBS)

- Protein: 15 ng/μl *S. aureus* FabI^[1]
- Test Compounds: **Meleagrine** and its derivatives at varying concentrations (e.g., 10, 20, 40, 80, and 160 nM).^[1] Triclosan is used as a positive control.

Procedure:

- *S. aureus* FabI is incubated with different concentrations of the test compound in PBS buffer.
- Fluorescence spectra are measured at 25°C using a fluorescence spectrophotometer.
- The excitation wavelength is set to 280 nm, and the emission spectra are recorded between 290 and 430 nm.
- The quenching of the protein's intrinsic fluorescence upon ligand binding is monitored.

Intracellular Fatty Acid Synthesis Assay

This assay determines the effect of **meleagrine** on the synthesis of fatty acids within bacterial cells.^[1]

Reagents and Materials:

- Bacterial culture (*S. aureus* or *S. pneumoniae*)
- Radiolabeled precursor: [1-14C] acetate
- Test compounds
- Scintillation counter

Procedure:

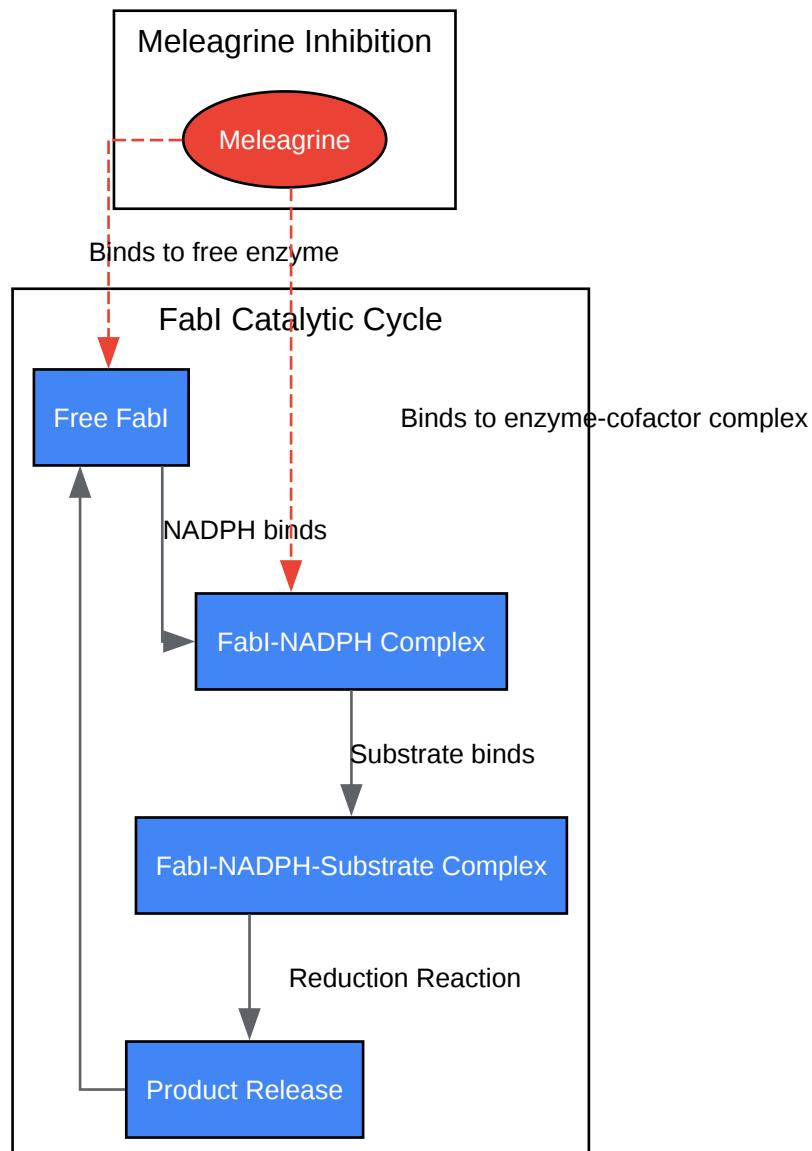
- Bacterial cells are grown to a specific optical density.
- The cells are incubated with the test compound at various concentrations.
- [1-14C] acetate is added to the culture.

- After an incubation period, the cells are harvested, and the lipids are extracted.
- The incorporation of the radiolabel into the lipid fraction is measured using a scintillation counter.
- The inhibition of fatty acid synthesis is calculated by comparing the radioactivity in treated versus untreated cells.

Visualizations

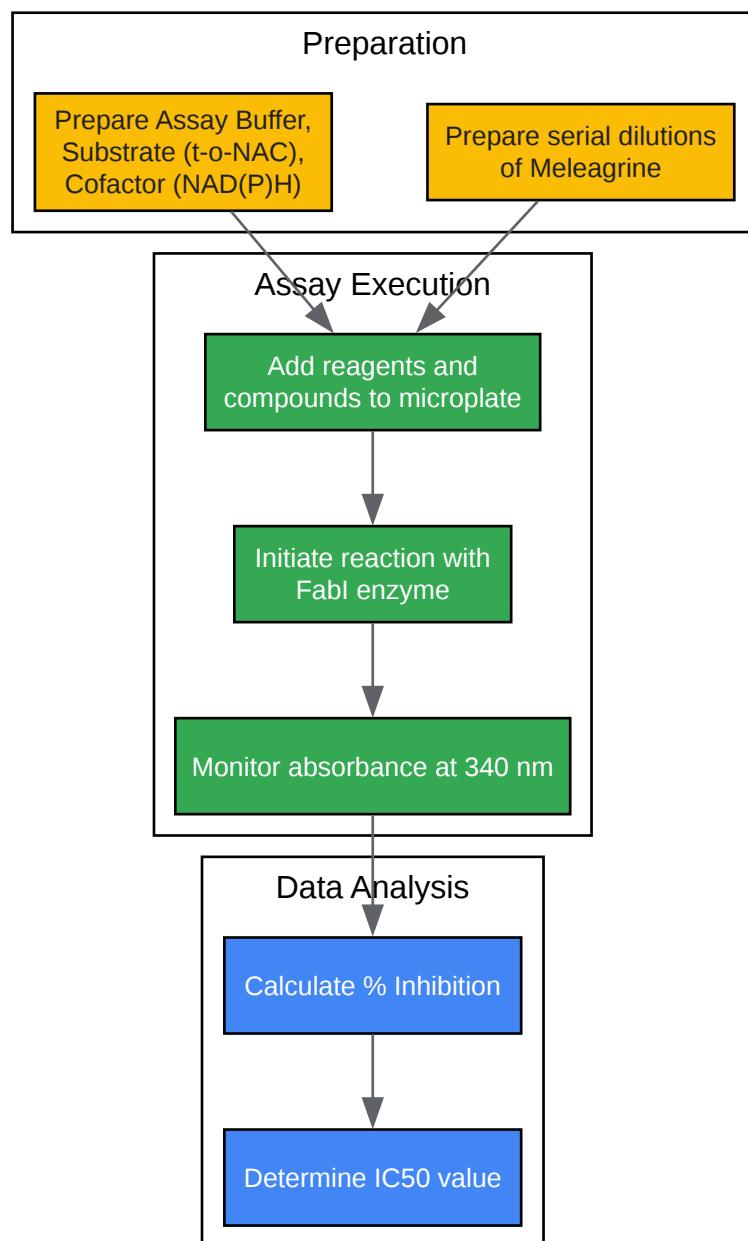
The following diagrams illustrate the mechanism of action and experimental workflows.

Mechanism of Meleagrine Inhibition of FabI

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Caption: Mixed inhibition of *S. aureus* FabI by **meleagrine**.

FabI Enzyme Inhibition Assay Workflow

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